
Sodium aconitate, (E)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium aconitate, (E)-, is a sodium salt of aconitic acid. It is an organic compound with the chemical formula C6H5Na3O6. This compound is known for its role in the Krebs cycle, where it is involved in the isomerization of citrate to isocitrate via cis-aconitate. Sodium aconitate, (E)-, is a key intermediate in various biochemical processes and has significant applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions: Sodium aconitate, (E)-, can be synthesized through the neutralization of aconitic acid with sodium hydroxide. The reaction typically involves dissolving aconitic acid in water and gradually adding sodium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to obtain sodium aconitate crystals.
Industrial Production Methods: Industrial production of sodium aconitate, (E)-, follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of industrial-grade aconitic acid and sodium hydroxide, with careful control of temperature and pH to maximize efficiency.
化学反应分析
Types of Reactions: Sodium aconitate, (E)-, undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Sodium aconitate can be reduced to form aconitic acid or other related compounds.
Substitution: It can participate in substitution reactions where one or more of its functional groups are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogens and other electrophiles can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions include aconitic acid, isocitrate, and various substituted aconitate derivatives.
科学研究应用
Sodium aconitate, (E)-, has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of various chemicals.
Biology: Sodium aconitate plays a crucial role in metabolic studies, particularly in the Krebs cycle.
Medicine: It is used in research related to metabolic disorders and as a potential therapeutic agent.
Industry: Sodium aconitate is used in the production of biodegradable polymers and as a chelating agent in various industrial processes.
作用机制
The mechanism of action of sodium aconitate, (E)-, involves its role as an intermediate in the Krebs cycle. It facilitates the isomerization of citrate to isocitrate via cis-aconitate. This process is catalyzed by the enzyme aconitase, which requires iron(II) as a cofactor. The enzyme binds to sodium aconitate, facilitating the removal and addition of water molecules to convert citrate to isocitrate.
相似化合物的比较
Citrate: Another key intermediate in the Krebs cycle, involved in the same pathway as sodium aconitate.
Isocitrate: The product of the isomerization of citrate, also part of the Krebs cycle.
Aconitic Acid: The parent compound of sodium aconitate, involved in similar biochemical processes.
Uniqueness: Sodium aconitate, (E)-, is unique due to its specific role in the Krebs cycle and its ability to act as a chelating agent. Its sodium salt form enhances its solubility and reactivity, making it a valuable compound in various scientific and industrial applications.
属性
CAS 编号 |
51209-19-9 |
|---|---|
分子式 |
C6H3Na3O6 |
分子量 |
240.05 g/mol |
IUPAC 名称 |
trisodium;(E)-prop-1-ene-1,2,3-tricarboxylate |
InChI |
InChI=1S/C6H6O6.3Na/c7-4(8)1-3(6(11)12)2-5(9)10;;;/h1H,2H2,(H,7,8)(H,9,10)(H,11,12);;;/q;3*+1/p-3/b3-1+;;; |
InChI 键 |
FONYLINGKWPNNY-SMZBABNXSA-K |
手性 SMILES |
C(/C(=C\C(=O)[O-])/C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+] |
规范 SMILES |
C(C(=CC(=O)[O-])C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


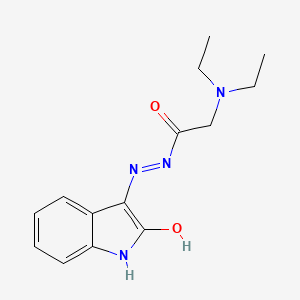

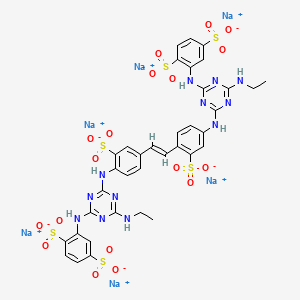

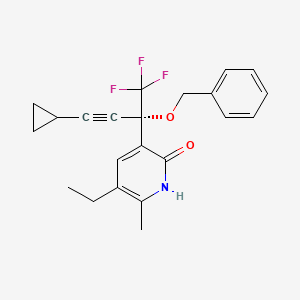
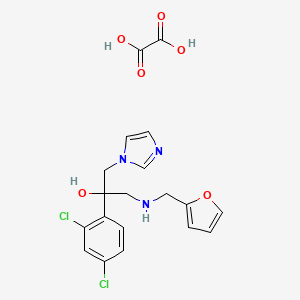

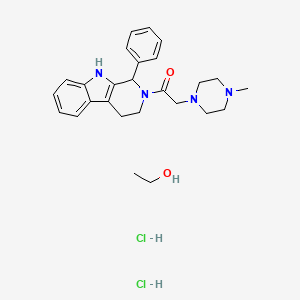
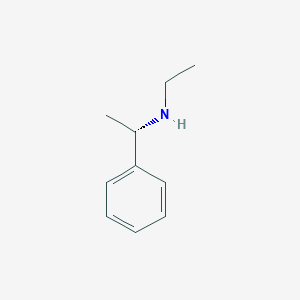
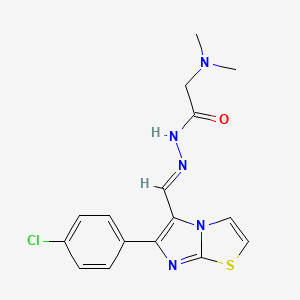
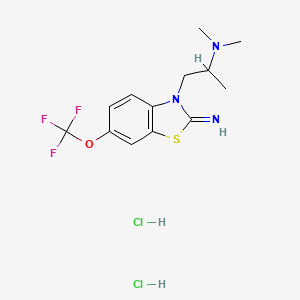
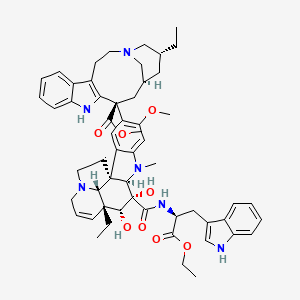
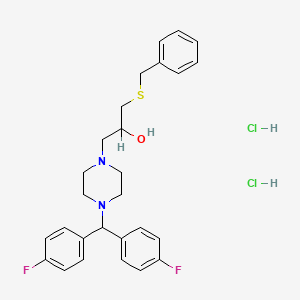
![5-Tert-butyl-4-({6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-2-(2-methylpropyl)-4-oxo-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl 1-methyl-1h-imidazole-4-sulfonate](/img/structure/B12763136.png)
